N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide
Description
N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with the molecular formula C16H22N2O5. It is characterized by a benzamide core with a nitro group at the 2-position, two methoxy groups at the 4 and 5 positions, and a cycloheptyl group attached to the nitrogen atom of the amide group
Properties
IUPAC Name |
N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)16(19)17-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXBHUADPQXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. Subsequent steps may include methylation to add the methoxy groups and the formation of the amide bond with cycloheptylamine. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitrobenzamide derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its biological activity can be explored for the development of new therapeutic agents.
Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the amide bond play crucial roles in its biological activity, potentially affecting enzyme function or cellular signaling pathways.
Comparison with Similar Compounds
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide
N-cycloheptyl-4-methoxy-2-nitrobenzamide
Uniqueness: N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopentyl analogs. The presence of two methoxy groups also contributes to its unique reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
